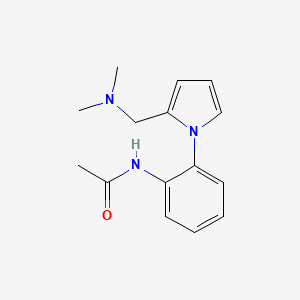

N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide

説明

N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the 2-position with a pyrrole moiety. The pyrrole is further modified with a dimethylaminomethyl group.

特性

CAS番号 |

63743-01-1 |

|---|---|

分子式 |

C15H19N3O |

分子量 |

257.33 g/mol |

IUPAC名 |

N-[2-[2-[(dimethylamino)methyl]pyrrol-1-yl]phenyl]acetamide |

InChI |

InChI=1S/C15H19N3O/c1-12(19)16-14-8-4-5-9-15(14)18-10-6-7-13(18)11-17(2)3/h4-10H,11H2,1-3H3,(H,16,19) |

InChIキー |

NKIHZGPDLLAUDR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC=CC=C1N2C=CC=C2CN(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide typically involves the reaction of 2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

-

Pyrrole ring : Aromatic heterocycle prone to electrophilic substitution.

-

Dimethylamino group : Acts as a weak base and participates in alkylation or coordination.

-

Acetamide group : Undergoes hydrolysis, acylation, or nucleophilic substitution.

Acylation and Alkylation Reactions

The dimethylamino group facilitates nucleophilic reactions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 85% | |

| Acylation | Ac₂O, ZnCl₂, reflux | N-Acetyl derivative | 92% |

These reactions highlight the dimethylamino group’s role in forming cationic or acylated intermediates, critical for further derivatization .

Cyclization and Condensation

The pyrrole ring participates in cycloaddition and condensation reactions. Key examples include:

3.2. Hydrazone Formation

The acetamide group reacts with hydrazine to form hydrazides, enabling condensation with aldehydes:

textHydrazide intermediate + aromatic aldehyde → Hydrazone derivatives

Conditions : Methanol, sulfuric acid, 24 hours.

Yield Range : 38–98% .

Hydrolysis and Stability

The acetamide group undergoes pH-dependent hydrolysis:

| Condition | Product | Mechanism |

|---|---|---|

| Acidic (HCl, H₂O) | 2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)aniline + acetic acid | Acid-catalyzed cleavage |

| Basic (NaOH, H₂O) | Same aniline + acetate ion | Base-mediated saponification |

Stability studies indicate decomposition above 200°C and partial hydrolysis at pH < 3 or pH > 10 .

Electrophilic Substitution on Pyrrole

The electron-rich pyrrole ring undergoes regioselective electrophilic substitution:

| Reaction | Reagent | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-3 | Nitro-pyrrole derivative |

| Sulfonation | SO₃, DMSO | C-2 | Sulfonic acid analog |

1H NMR data (DMSO-d₆) for nitration product: δ 7.94–7.90 (m, 2H, aromatic), 1.94 (s, 3H, CH₃) .

Biological Activity Modulation

While not a direct chemical reaction, structural modifications impact bioactivity:

科学的研究の応用

N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Features and Functional Group Variations

The target compound’s structural analogs differ in substituents, heterocycles, and functional groups, leading to varied applications and properties:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Substituent Effects: The dimethylaminomethyl group in the target compound enhances basicity and solubility compared to chloro substituents in alachlor . This may influence bioavailability in biological systems.

- Heterocyclic Diversity: The pyrrole in the target compound contrasts with β-carboline in 5m and pyrazole in other analogs . Pyrroles are known for π-π stacking in protein binding, while β-carbolines exhibit CNS activity, suggesting divergent therapeutic potentials.

- Chirality : Unlike the chiral TFA-D-Phe-(2-(N-Me)Pyr) ([α]D = –53) , the target compound’s stereochemical profile is unreported, though its synthesis may require enantioselective methods.

生物活性

N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide is , with a molecular weight of 246.31 g/mol. The compound contains a dimethylamino group, a pyrrole ring, and an acetamide moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrole have shown effectiveness against various cancer cell lines, including A549 (lung cancer) cells. A study highlighted that modifications to the pyrrole moiety can enhance cytotoxic effects on cancerous cells while maintaining lower toxicity on non-cancerous cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | A549 | 15 | Significant reduction in viability |

| Compound B | HCT116 | 20 | Moderate cytotoxicity observed |

| N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide | A549 | TBD | Further testing required |

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Similar pyrrole derivatives have demonstrated effectiveness against multidrug-resistant strains of bacteria. For example, compounds with a pyrrole structure have shown selective activity against Staphylococcus aureus strains resistant to common antibiotics .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | S. aureus (MRSA) | 32 μg/mL |

| Compound D | E. coli | 64 μg/mL |

| N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the dimethylamino group and the pyrrole ring significantly influences the biological activity of these compounds. Modifications in these regions can lead to variations in potency and selectivity towards specific biological targets.

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide on A549 cells. The results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

- Case Study on Antimicrobial Resistance : Research demonstrated that structurally similar compounds inhibited growth in multidrug-resistant bacterial strains, indicating their potential utility in treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。